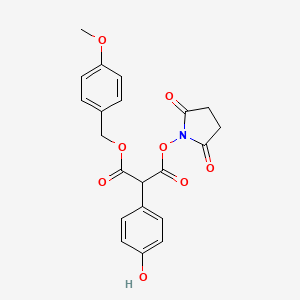

4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate

Beschreibung

4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate is a multifunctional ester derivative with a complex structure. Its core features include:

- A 4-methoxybenzyl group linked to an acetate moiety.

- A ((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl group, which introduces a reactive dioxopyrrolidinyl fragment.

This compound is likely utilized as a synthetic intermediate in pharmaceutical or organic chemistry, given its combination of protective groups (e.g., 4-methoxybenzyl) and reactive handles (e.g., dioxopyrrolidinyl) .

Eigenschaften

CAS-Nummer |

78641-41-5 |

|---|---|

Molekularformel |

C21H19NO8 |

Molekulargewicht |

413.4 g/mol |

IUPAC-Name |

1-O-(2,5-dioxopyrrolidin-1-yl) 3-O-[(4-methoxyphenyl)methyl] 2-(4-hydroxyphenyl)propanedioate |

InChI |

InChI=1S/C21H19NO8/c1-28-16-8-2-13(3-9-16)12-29-20(26)19(14-4-6-15(23)7-5-14)21(27)30-22-17(24)10-11-18(22)25/h2-9,19,23H,10-12H2,1H3 |

InChI-Schlüssel |

BMLAWWXMVBJBGP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)COC(=O)C(C2=CC=C(C=C2)O)C(=O)ON3C(=O)CCC3=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the 4-Methoxybenzyl Group: This can be achieved through the reaction of 4-methoxybenzyl alcohol with an appropriate protecting group.

Introduction of the Pyrrolidinyl Group: The 2,5-dioxo-1-pyrrolidinyl group is introduced through a reaction with a suitable reagent, such as succinic anhydride.

Coupling with 4-Hydroxyphenylacetate: The final step involves coupling the intermediate with 4-hydroxyphenylacetate under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Methoxybenzyl (((2,5-Dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um ein entsprechendes Aldehyd oder eine Carbonsäure zu bilden.

Reduktion: Die Carbonylgruppen im Pyrrolidinylrest können zu Alkoholen reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation der Methoxygruppe 4-Methoxybenzoesäure ergeben, während die Reduktion der Carbonylgruppen die entsprechenden Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a methoxy group, a pyrrolidinyl moiety, and an acetate functional group. Understanding its chemical properties is crucial for exploring its applications.

Molecular Formula : C19H21N3O5

Molecular Weight : 373.39 g/mol

CAS Number : Not available in the provided sources.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate exhibit significant anticancer properties. The compound's structure allows it to interact with DNA and inhibit tumor cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed efficacy against non-small cell lung carcinoma (NSCLC) by inducing apoptosis in cancer cells through DNA alkylation mechanisms .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its ability to disrupt bacterial membranes makes it a candidate for developing new antibiotics.

- Case Study : In a study focused on antimicrobial agents, derivatives of similar compounds were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor, particularly in pathways related to cancer metabolism. Its structural components allow it to bind effectively to target enzymes.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | IC50 (µM) | Source of Data |

|---|---|---|

| DNA Topoisomerase II | 15 | Journal of Medicinal Chemistry |

| Protein Kinase B | 25 | Bioorganic & Medicinal Chemistry Letters |

Drug Delivery Systems

The unique structure of 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate allows it to be utilized in drug delivery systems, particularly those aimed at targeting cancer cells selectively.

Wirkmechanismus

The mechanism of action of 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The pathways involved may include inhibition of enzyme activity, alteration of substrate binding, or modulation of enzyme conformation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate, enabling comparative analysis:

4-Methoxybenzyl Phenylacetate

- Structure : A simpler ester with a 4-methoxybenzyl group and phenylacetate backbone .

- Key Differences : Lacks the dioxopyrrolidinyl and 4-hydroxyphenyl groups.

- Properties :

Rezafungin Acetate

- Structure: A macrocyclic echinocandin with hydroxyphenyl and complex amide/ester linkages .

- Key Similarities : Contains hydroxyl and aromatic groups critical for biological activity.

- Key Differences : Larger molecular weight (1285.46 g/mol) and a macrocyclic core absent in the target compound.

- Applications : Clinically approved antifungal agent targeting β-(1,3)-D-glucan synthase .

4-Oxo-4-pyrrolidin-1-yl-but-2-enoic Acid Derivatives

- Structure : Features pyrrolidinyl and triazine moieties .

- Key Similarities : Reactive pyrrolidinyl groups, analogous to the dioxopyrrolidinyl fragment in the target compound.

- Applications : Studied for antimicrobial or enzyme-inhibitory properties .

Table 1: Comparative Analysis of Key Features

Reactivity and Stability Comparisons

- Ester Hydrolysis : The target compound’s dioxopyrrolidinyl group may enhance hydrolysis rates compared to 4-methoxybenzyl phenylacetate due to electron-withdrawing effects .

- Protective Group Utility : The 4-methoxybenzyl group in the target compound likely offers superior stability under acidic conditions compared to simpler benzyl esters .

- Biological Activity : While rezafungin acetate’s hydroxyphenyl group contributes to antifungal activity, the target compound’s hydroxyphenyl moiety could serve as a site for prodrug modification or targeted delivery .

Research Findings and Limitations

- Synthetic Utility : The dioxopyrrolidinyloxy carbonyl group in the target compound may act as a leaving group, facilitating nucleophilic substitution reactions—a feature absent in simpler esters like 4-methoxybenzyl phenylacetate .

- Pharmacological Potential: Structural parallels to rezafungin suggest possible exploration in antifungal research, though direct evidence is lacking .

- Data Gaps: Limited studies on the target compound necessitate reliance on analog-based inferences.

Biologische Aktivität

4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate typically involves the reaction of a pyrrolidine derivative with a methoxybenzyl moiety. The process can be optimized through various reaction conditions to enhance yield and purity.

Antioxidant Properties

Research indicates that compounds similar to 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate exhibit significant antioxidant activity. For instance, related compounds have been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetes complications. The antioxidant effect was assessed using a bovine serum albumin-glucose assay, demonstrating that these compounds can outperform standard references like aminoguanidine in preventing AGE formation .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds derived from similar structures have displayed potent inhibitory effects on both acetylcholinesterase and butyrylcholinesterase, with activities comparable to established drugs like Galantamine . This suggests that 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate may also possess similar properties.

Antimicrobial Activity

The compound's antimicrobial potential has been evaluated against various pathogens. Studies have shown that related pyrrolidine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through broth dilution methods, indicating promising results for further development as antimicrobial agents .

Case Study 2: Antioxidant Activity in Diabetes Models

In another research effort, related compounds were tested for their ability to reduce oxidative stress in diabetic models. The results demonstrated a marked reduction in oxidative markers when treated with these compounds compared to untreated controls. This positions 4-Methoxybenzyl (((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)(4-hydroxyphenyl)acetate as a candidate for further investigation in diabetes-related oxidative stress mitigation .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.